9-(furan-2-ylmethyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Description
Properties
IUPAC Name |
9-(furan-2-ylmethyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O4/c1-22-17-16(18(27)26(20(22)28)8-7-23-9-12-29-13-10-23)25-6-3-5-24(19(25)21-17)14-15-4-2-11-30-15/h2,4,11H,3,5-10,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZXCONFOACTJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCN3CCOCC3)N4CCCN(C4=N2)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(furan-2-ylmethyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the morpholine ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.
Construction of the purine-pyrimidine fused ring system: This step involves the condensation of a purine derivative with a pyrimidine derivative under controlled conditions, often using catalysts to facilitate the reaction.
Final assembly: The final compound is obtained by coupling the furan and morpholine rings with the purine-pyrimidine fused ring system through appropriate linkers and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
9-(furan-2-ylmethyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the furan, morpholine, or purine-pyrimidine rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a catalyst in certain organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 9-(furan-2-ylmethyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Solubility
Bioactivity and Substituent Effects
- The 4-chlorophenyl group in ’s analog introduces halogen-mediated hydrophobic interactions, which are absent in the target compound. This could translate to differences in target selectivity (e.g., PDE isoforms vs. kinase targets).
- Fluorinated analogs (e.g., compound 13 , EP 4374877 compounds ) typically exhibit prolonged half-lives due to resistance to oxidative metabolism. The target compound’s lack of fluorine may necessitate dosage adjustments for therapeutic efficacy.
Therapeutic Implications
- The nitrophenyl and antifungal activities of compound 6N suggest that the target’s furan substituent could be optimized for similar applications.
- EP 4374877 compounds highlight the role of trifluoromethyl groups in kinase inhibition, a feature absent in the target compound, which may instead prioritize PDE or adenosine receptor modulation.
Biological Activity
The compound 9-(furan-2-ylmethyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a synthetic derivative with potential biological activity. This article explores its biological properties, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Molecular Characteristics
- Molecular Formula: C22H29N3O5S2
- IUPAC Name: N-[(furan-2-yl)methyl]-3-methyl-N-[3-(morpholin-4-yl)propyl]-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide
- SMILES Representation: CC(CSc(ccc(S(N(CCCN1CCOCC1)Cc1ccco1)(=O)=O)c1)c1N1)C1=O
Structural Analysis
The compound features a furan moiety, a morpholine ring, and a purine derivative structure. This unique combination suggests potential interactions with various biological targets, including enzymes and receptors.
The biological activity of this compound may involve:
- Enzyme Inhibition: Preliminary studies indicate that similar compounds exhibit inhibitory effects on proteases such as SARS-CoV-2 main protease (Mpro) with IC50 values in the low micromolar range .
- Antiviral Properties: Compounds with structural similarities have shown effectiveness against viral infections, suggesting that this compound could be evaluated for antiviral activity.
Efficacy and Potency
Research indicates that derivatives of furan and morpholine exhibit significant biological activities. For instance:
- IC50 Values: Related compounds have demonstrated IC50 values as low as 1.55 μM against specific targets . This suggests that the compound may possess comparable or superior potency.
Cytotoxicity Assessment
Cytotoxicity studies are crucial for understanding the safety profile of the compound:
- Cell Viability: Compounds structurally related to this one have shown low cytotoxicity in Vero and MDCK cells with CC50 values exceeding 100 μM . Further testing is necessary to confirm the safety of this specific compound.
Study 1: Antiviral Activity
A study involving furan derivatives reported promising results against SARS-CoV-2 Mpro. The most potent compound exhibited an IC50 of 10.76 μM, indicating potential for further development as an antiviral agent .
Study 2: Enzyme Inhibition
Another investigation into similar compounds revealed reversible covalent inhibition of target enzymes. This mechanism is crucial for developing drugs that require prolonged action against their targets .
Comparative Analysis
| Compound Name | IC50 (μM) | CC50 (μM) | Biological Activity |
|---|---|---|---|
| F8-B22 | 1.55 | >100 | SARS-CoV-2 Mpro Inhibitor |
| F8-S43 | 10.76 | >100 | SARS-CoV-2 Mpro Inhibitor |
| 9-(furan...) | TBD | TBD | Potential Antiviral |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 9-(furan-2-ylmethyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione?
- Methodological Answer : Synthesis typically involves multi-step reactions with careful optimization of reagents and conditions. Key steps include:
- Coupling reactions : Use of morpholine-containing ethyl groups and furan-methyl substituents, often employing Lewis acids (e.g., BF₃·Et₂O) to facilitate ring closure .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in purine-pyrimidine hybrid formation .
- Temperature control : Reactions often proceed at 80–120°C to balance yield and side-product suppression .
- Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (>95%) .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (with DEPT-135) resolve substituent positions (e.g., morpholinylethyl vs. furan-methyl groups). ¹⁹F NMR may detect fluorinated impurities if present .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₀H₂₅N₅O₄) with <2 ppm error .
- IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹ for dione groups) and morpholine C-O-C vibrations .
Q. How is preliminary bioactivity screening conducted for this compound?
- Methodological Answer :
- In vitro assays : Use MTT assays on cancer cell lines (e.g., MIA PaCa-2, PANC-1) to assess cytotoxicity at 1–100 µM concentrations .
- Kinase inhibition : Test against CDK9 or related kinases via fluorescence polarization assays, using ATP-competitive inhibitors as controls .
- Solubility optimization : Prepare stock solutions in DMSO (≤0.1% v/v in final media) to avoid solvent toxicity .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound’s synthesis?
- Methodological Answer :
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., ring closure or substituent coupling) .
- Machine learning (ML) : Train models on reaction databases to predict optimal solvents/catalysts (e.g., morpholine-ethyl group coupling efficiency) .
- Validation : Compare computed activation energies with experimental yields (e.g., 70–85% yield for morpholine-ethyl coupling) .
Q. What strategies resolve contradictions in bioactivity data across different assays?
- Methodological Answer :
- Dose-response curves : Replicate assays with tighter concentration gradients (e.g., 0.1–50 µM) to confirm IC₅₀ values .
- Off-target profiling : Screen against unrelated kinases (e.g., CDK2, EGFR) to rule out nonspecific binding .
- Molecular dynamics (MD) : Simulate ligand-protein interactions (e.g., with CDK9’s ATP-binding pocket) to explain selectivity discrepancies .
Q. How can structure-activity relationship (SAR) studies improve this compound’s potency?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace furan-methyl with thiophene or pyridine derivatives) to assess electronic effects .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate substituent bulk/hydrophobicity with kinase inhibition .
- Crystallography : Solve co-crystal structures with target proteins (e.g., CDK9) to guide rational design .
Q. What experimental design principles minimize variability in multi-step syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³) to optimize temperature, solvent ratio, and catalyst loading .
- In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor intermediates in real time .
- Robustness testing : Vary reagent purity (±5%) to identify critical quality attributes (CQAs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
